molecular formula C9H6ClF3O3 B1425553 5-Chloro-2-(trifluoromethoxy)phenylacetic acid CAS No. 1092461-21-6

5-Chloro-2-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1425553
CAS No.: 1092461-21-6
M. Wt: 254.59 g/mol
InChI Key: KXUCNLJTXUDMHA-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the CAS Number: 1092461-21-6 . It has a molecular weight of 254.59 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF3O3/c10-6-1-2-7 (16-9 (11,12)13)5 (3-6)4-8 (14)15/h1-3H,4H2, (H,14,15) . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and three oxygen atoms .

Scientific Research Applications

Application in Cell Differentiation and Anticancer Activities

5-Chloro-2-(trifluoromethoxy)phenylacetic acid has been studied in the context of cell differentiation and anticancer activities. For instance, compounds including 5'-esters of 2'-deoxyadenosine and 2-chloro-2'-deoxyadenosine with phenylacetic acids, which exhibit resistance to enzymatic hydrolysis, have been synthesized. These compounds are of interest due to their potential in targeted delivery of differentiating agents to lymphoid cells, which could be beneficial in anticancer strategies (Grieb et al., 2002).

Role in Plant Growth and Herbicidal Activity

Research has also explored the use of chloro-substituted phenylacetic acids, including this compound, in regulating plant growth and herbicidal activity. A study discussed the effect of chlorine atoms in the benzene ring on plant growth-regulating activity, indicating that these compounds have potential applications in selective weed control (Pybus et al., 1958).

Reactivity, Acidity, and Spectral Analysis

A detailed study on halogenated phenylacetic acids, including this compound, examined their structural properties, reactivity, acidity, and vibrational spectra. This research provides insights into the chemical behavior of these compounds, which is crucial for their application in various scientific fields (Srivastava et al., 2015).

Extraction and Separation Applications

The utility of phenylacetic acids in the extraction and separation of metal ions has been demonstrated. A study found phenylacetic acid useful for extracting large quantities of certain ions, suggesting potential applications in analytical chemistry and environmental monitoring (Adam et al., 1972).

Synthesis and Chemical Reactions

Research has also focused on the synthesis of phenylacetic acids under various conditions, including rhodium-catalyzed carbonylation. This highlights the importance of this compound in synthetic chemistry, offering avenues for the development of new chemical reactions and compounds (Giroux et al., 2000).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUCNLJTXUDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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